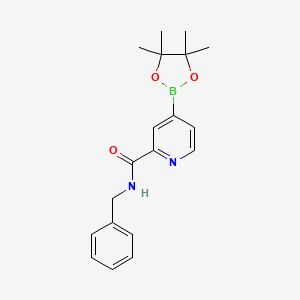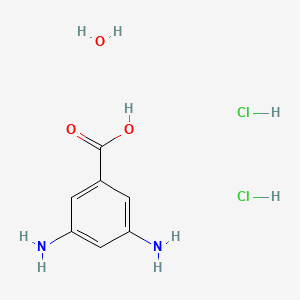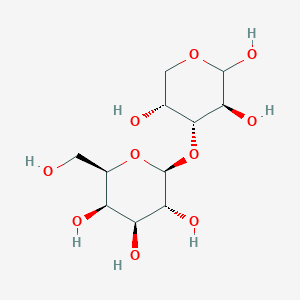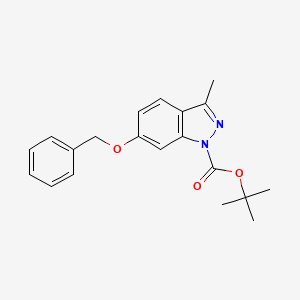
3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine
Übersicht
Beschreibung
3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine is a modified nucleoside analogue known for its antiviral properties. This compound is particularly significant in the field of biomedical research due to its ability to inhibit the synthesis of RNA and DNA, making it a potent agent against various viral infections, including HIV and hepatitis B .
Vorbereitungsmethoden
The synthesis of 3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine involves several steps. One common method includes the azidation of 2’,3’-dideoxyadenosine, followed by benzoylation. The reaction conditions typically involve the use of azidotrimethylsilane (TMSN3) and a suitable solvent such as dimethylformamide (DMF) under controlled temperature . Industrial production methods often scale up these reactions, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN3) or other azide sources.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives .
Wissenschaftliche Forschungsanwendungen
3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is employed in studies involving nucleic acid interactions and enzyme inhibition.
Medicine: Its antiviral properties make it a candidate for developing treatments against viral infections such as HIV and hepatitis B.
Industry: The compound is used in the production of antiviral drugs and as a reference standard in pharmaceutical testing
Wirkmechanismus
The mechanism of action of 3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine involves its incorporation into viral DNA or RNA, leading to chain termination. This compound inhibits the activity of ribonucleotide reductase and DNA polymerase, enzymes crucial for viral replication. By blocking these enzymes, the compound effectively halts the synthesis of viral nucleic acids, thereby preventing the proliferation of the virus .
Vergleich Mit ähnlichen Verbindungen
3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine can be compared with other nucleoside analogues such as:
2’,3’-Dideoxyadenosine (ddA): Lacks the azido and benzoyl groups, making it less effective in certain antiviral applications.
3’-Azido-2’,3’-dideoxythymidine (AZT): Another nucleoside analogue used in HIV treatment, but with a different base and mechanism of action.
2’,3’-Didehydro-2’,3’-dideoxyadenosine (d4A): Similar in structure but lacks the azido group, affecting its antiviral potency
The uniqueness of 3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine lies in its specific modifications, which enhance its antiviral activity and make it a valuable tool in both research and therapeutic applications .
Eigenschaften
IUPAC Name |
N-[9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O3/c18-24-23-11-6-13(28-12(11)7-26)25-9-21-14-15(19-8-20-16(14)25)22-17(27)10-4-2-1-3-5-10/h1-5,8-9,11-13,26H,6-7H2,(H,19,20,22,27)/t11-,12+,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFBISSPQNGWPJ-YNEHKIRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















